2,2,3,3-Tetramethylhexane

Physical Chemistry Thermodynamics Fuel Science

2,2,3,3-Tetramethylhexane (CAS 13475-81-5) is a saturated, highly-branched alkane with the molecular formula C10H22, belonging to the decane isomer family. Characterized by geminal methyl groups at the C2 and C3 positions, this structural feature imparts unique physicochemical properties compared to linear or less-branched isomers.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 13475-81-5
Cat. No. B080486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethylhexane
CAS13475-81-5
Synonyms2,2,3,3-tetramethylhexane
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(C)(C)C
InChIInChI=1S/C10H22/c1-7-8-10(5,6)9(2,3)4/h7-8H2,1-6H3
InChIKeyRMQHJMMCLSJULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetramethylhexane (CAS 13475-81-5): A Highly-Branched C10 Isomer for Combustion and Chromatography


2,2,3,3-Tetramethylhexane (CAS 13475-81-5) is a saturated, highly-branched alkane with the molecular formula C10H22, belonging to the decane isomer family [1]. Characterized by geminal methyl groups at the C2 and C3 positions, this structural feature imparts unique physicochemical properties compared to linear or less-branched isomers [1]. It exists as a colorless liquid with a melting point of approximately -54 °C and a boiling point of 160.3 °C, and is valued in research as a reference compound for gas chromatography and in thermodynamic modeling due to its well-defined branched structure [2].

Compound Identity
Highly-branched C10 alkane isomer with geminal dimethyl groups at C2 and C3
Defined structural branching enables precise physicochemical profiling
Analytical Workflow
Secondary standard for non-polar GC retention index calibration
Reported Kovats index supports peak identification in complex hydrocarbon mixtures
Research Model
Reference compound for thermodynamic modeling and combustion research
Well-characterized enthalpy and boiling point aid surrogate fuel formulation studies

Why Generic Substitution of 2,2,3,3-Tetramethylhexane for Other C10 Isomers Fails in Precise Applications


Substituting 2,2,3,3-tetramethylhexane with another C10 alkane, even a structural isomer like n-decane or a differently substituted tetramethylhexane, is not trivial. The specific positioning of the four methyl branches on the hexane backbone dictates the molecule's three-dimensional shape, which in turn controls its intermolecular forces, volatility, and thermodynamic stability [1]. This directly impacts key performance metrics such as boiling point, octane rating, and chromatographic retention time. As a result, in applications demanding a specific vapor pressure curve, a precise Kovats retention index for analytical calibration, or a defined enthalpy of combustion for thermodynamic research, a generic substitution would introduce significant error and compromise the integrity of the results .

Branching pattern differences among C10 isomers shift boiling point and vapor pressure profiles, altering fuel-blending behavior and chromatographic elution order.
Distinct Kovats retention indices prevent interchangeability; using another decane isomer may introduce peak misidentification in GC calibration methods.
Enthalpy of combustion varies with molecular compactness; substituting with a less-branched isomer can bias energy balance and thermodynamic cycle calculations.

Quantitative Evidence Guide: 2,2,3,3-Tetramethylhexane Versus Primary C10 Isomer Comparators


Intermediate Boiling Point Positioned Between More and Less Branched Tetramethylhexane Isomers

2,2,3,3-Tetramethylhexane exhibits a boiling point of 160.3 °C, which is intermediate between the less-branched 2,2,4,4-tetramethylhexane (153.8 °C) and the more-branched 2,2,5,5-tetramethylhexane (138.8 °C) [1]. This 6.5 °C higher boiling point relative to 2,2,4,4-tetramethylhexane and a 21.5 °C higher boiling point relative to 2,2,5,5-tetramethylhexane demonstrates the effect of branch position on intermolecular interactions .

Boiling Point
Cross-study comparable
160.3 °C vs 153.8 °C (2,2,4,4-isomer) and 138.8 °C (2,2,5,5-isomer)
Supports volatility-tailored fuel blending and GC standard selection
6.5 °C and 21.5 °C higher; atmospheric pressure
Physical Chemistry Thermodynamics Fuel Science

Higher Liquid Density Compared to the 2,2,4,4-Tetramethyl Isomer

2,2,3,3-Tetramethylhexane has a reported density of 0.7610 g/cm³ at 25°C . This is 2.5% higher than the density of the isomeric 2,2,4,4-tetramethylhexane, which is reported as 0.7420 g/cm³ . This difference in liquid density arises from the more compact molecular packing allowed by the 2,2,3,3-substitution pattern.

Liquid Density
Data to verify
0.7610 g/cm³ at 25°C vs 0.7420 g/cm³ (2,2,4,4-isomer)
May influence phase separation and mass transfer estimates
Reported density; independent verification recommended
Physical Chemistry Material Science Process Engineering

Distinct Kovats Retention Index (929) on Non-Polar GC Columns

2,2,3,3-Tetramethylhexane has a well-defined experimental Kovats Retention Index of 929 on a standard non-polar OV-101 column [1]. This index is a unique identifier for the compound's chromatographic behavior, separating it from other decane isomers which will have different retention indices. For example, the linear n-decane, used as the primary reference for the Kovats scale, has an index of exactly 1000 [2].

Kovats RI
Class-level inference
929 (OV-101) vs 1000 for n-decane
Validates use as secondary GC calibration reference
71 units lower; non-polar column context
Analytical Chemistry Gas Chromatography Metabolomics

Lower Enthalpy of Combustion (-6776.66 kJ/mol) Compared to Linear n-Decane

The gross heat of combustion for 2,2,3,3-tetramethylhexane is reported as -6.77666 × 10⁶ kJ/kg-mol [1]. This value is lower in magnitude than the heat of combustion for its linear isomer, n-decane, which is approximately -6.83 × 10⁶ kJ/kg-mol [2]. This reflects the higher thermodynamic stability of the branched isomer compared to the linear chain, a result of greater steric strain and a more stable molecular arrangement.

Combustion Enthalpy
Cross-study comparable
-6776.66 kJ/mol vs ~ -6830 kJ/mol for n-decane
Supports energy density calibration in combustion models
Approx. 53 kJ/mol less exothermic; liquid phase
Thermochemistry Fuel Science Energy Research

Significantly Higher LogP (5.03) than Less-Branched Decane Isomers

2,2,3,3-Tetramethylhexane has a reported LogP (octanol-water partition coefficient) of 5.03 . This high value indicates extreme hydrophobicity. In comparison, the less-branched isomer 2,2,3,4-tetramethylhexane is estimated to have a LogP around 4.8 [1]. The difference arises because the geminal dimethyl groups at C2 and C3 create a more compact, spherical molecular shape with reduced surface area available for interaction with water.

LogP
Class-level inference
5.03 (exp.) vs ~4.8 (est.) for 2,2,3,4-isomer
Informs environmental partitioning and bioaccumulation modeling
Comparator LogP estimated; experimental confirmation pending
QSAR Drug Discovery Environmental Science

Predictable Monochlorination Leading to a Complex Mixture of 64 Isomers

The photochemical monochlorination of 2,2,3,3-tetramethylhexane results in a complex mixture of 64 possible monochlorinated alkyl halides [1]. This stands in stark contrast to the monochlorination of simpler alkanes like n-decane, which yields a much smaller and less complex mixture of products. This complexity arises from the presence of six distinct, non-equivalent hydrogen environments in the 2,2,3,3-tetramethylhexane molecule [1].

Monochlorination Products
Class-level inference
64 possible isomers vs 5 for n-decane
Supports mechanistic radical chemistry and stereochemistry education
Photochemical conditions; six distinct hydrogen environments
Organic Synthesis Reaction Mechanism Chemical Education

Key Application Scenarios for Procuring 2,2,3,3-Tetramethylhexane


Gas Chromatography (GC) Calibration and Retention Index Standardization

2,2,3,3-Tetramethylhexane is an ideal secondary standard for calibrating non-polar GC columns and validating retention time predictions. Its well-documented Kovats Retention Index of 929 provides a precise and reproducible reference point, distinct from the primary linear alkane standards [1]. This is particularly valuable in quality control laboratories for the analysis of complex hydrocarbon mixtures, where accurate peak identification and quantification are paramount.

Advanced Fuel Research and Thermodynamic Modeling

Researchers involved in fuel science, combustion engine design, or the development of surrogate fuel models will find 2,2,3,3-tetramethylhexane a critical component. Its unique combination of a 160.3 °C boiling point, a specific enthalpy of combustion, and high anti-knock properties (implied by its branched structure) allows for the fine-tuning of fuel blends with precise vapor pressure and energy content [2]. The compound's high purity and well-characterized thermodynamic data support its use in validating computational fluid dynamics (CFD) simulations of combustion processes.

Fundamental Physical Chemistry and QSAR/QSPR Modeling

As a representative of a highly-branched alkane, 2,2,3,3-tetramethylhexane serves as a crucial data point for quantitative structure-property relationship (QSAR/QSPR) models. Its extreme LogP of 5.03 and intermediate boiling point among its isomers provide essential validation for computational models designed to predict the behavior of hydrocarbons . Researchers in environmental chemistry, drug design, and materials science use such compounds to understand the impact of molecular branching on properties like hydrophobicity, volatility, and bioaccumulation potential.

Organic Synthesis and Mechanistic Studies in Chemical Education

In academic settings, 2,2,3,3-tetramethylhexane is an excellent substrate for teaching advanced concepts in radical halogenation and stereochemistry. Its photochemical monochlorination yields a complex mixture of 64 possible products, providing a rich case study for exploring the concepts of non-equivalent hydrogens, regioselectivity, and the limitations of free radical substitution [3]. This makes it a far more instructive model compound than simpler, less-branched alkanes.

Application
Selection Property
Validation Focus
GC Calibration & Retention Index Standardization
Well-defined Kovats retention index (929)
Peak identification accuracy in complex hydrocarbon mixtures
Advanced Fuel Research & Thermodynamic Modeling
Intermediate boiling point and combustion enthalpy
Vapor pressure curves and energy content validation in surrogate fuels
QSAR/QSPR & Environmental Fate Modeling
Branching-dependent LogP and boiling behavior
Prediction accuracy for hydrophobicity and bioaccumulation parameters
Organic Synthesis & Chemical Education
Complex monochlorination product distribution
Regioselectivity and stereochemistry outcome interpretation

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